4-(Butan-2-yl)-2-(trifluoromethyl)-1,3-oxazol-5(2H)-one
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Overview
Description
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a trifluoromethyl ketone in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines.
Scientific Research Applications
4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of targeted therapies.
Comparison with Similar Compounds
Similar Compounds
4-(sec-Butyl)-2-methyl-oxazol-5(2H)-one: Similar structure but lacks the trifluoromethyl group.
4-(sec-Butyl)-2-chloromethyl-oxazol-5(2H)-one: Contains a chloromethyl group instead of a trifluoromethyl group.
4-(sec-Butyl)-2-(difluoromethyl)oxazol-5(2H)-one: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-(sec-Butyl)-2-(trifluoromethyl)oxazol-5(2H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs.
Properties
CAS No. |
2546-69-2 |
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Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
4-butan-2-yl-2-(trifluoromethyl)-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H10F3NO2/c1-3-4(2)5-6(13)14-7(12-5)8(9,10)11/h4,7H,3H2,1-2H3 |
InChI Key |
ZZZPWDQFLAZMOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(OC1=O)C(F)(F)F |
Origin of Product |
United States |
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